Cas no 67754-22-7 (1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI))

1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI) structure
67754-22-7 structure
Product Name:1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI)
Numero CAS:67754-22-7
MF:C20H32O12
MW:464.460887908936
CID:520536
PubChem ID:53423506
Update Time:2025-04-19

1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI)
    • [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate
    • 1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate
    • 2-[[3-(acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate
    • [2-[[3-acetoxy-2,2-bis(acetoxymethyl)propoxy]methyl]-2-(acetoxymethyl)-3-hydroxy-propyl] acetate
    • 2-((3-(Acetoxy)-2-((acetoxy)methyl)-2-(hydroxymethyl)propoxy)methyl)-2-((acetoxy)methyl)propane-1,3-diyl diacetate
    • NS00055261
    • 67754-22-7
    • DTXSID60987080
    • EINECS 266-998-7
    • 2-({3-(Acetyloxy)-2,2-bis[(acetyloxy)methyl]propoxy}methyl)-2-(hydroxymethyl)propane-1,3-diyl diacetate
    • Inchi: 1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3
    • Chiave InChI: VZVWNXVAXMKIBP-UHFFFAOYSA-N
    • Sorrisi: O(CC(CO)(COC(C)=O)COC(C)=O)CC(COC(C)=O)(COC(C)=O)COC(C)=O

Proprietà calcolate

  • Massa esatta: 464.18936
  • Massa monoisotopica: 464.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 20
  • Complessità: 593
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 161A^2
  • XLogP3: -0.9

Proprietà sperimentali

  • Densità: 1.222
  • Punto di ebollizione: 533.5°C at 760 mmHg
  • Punto di infiammabilità: 172.3°C
  • Indice di rifrazione: 1.473
  • PSA: 160.96
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd